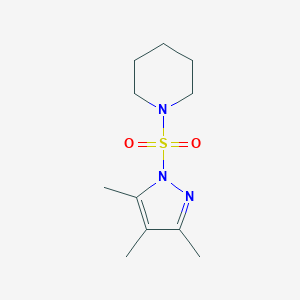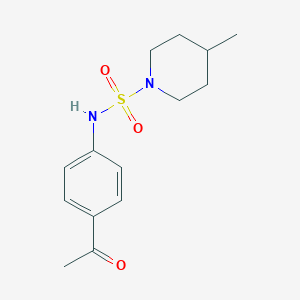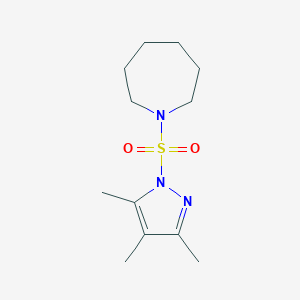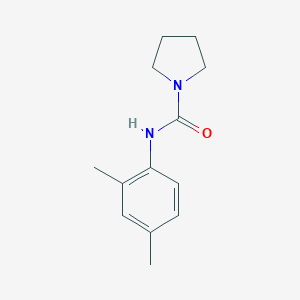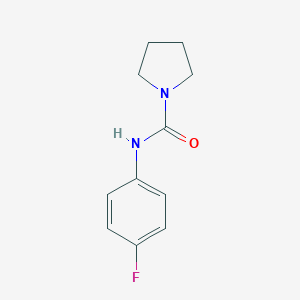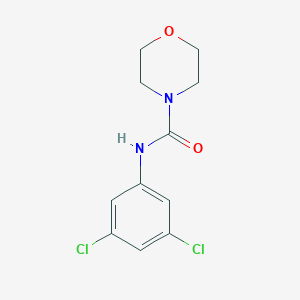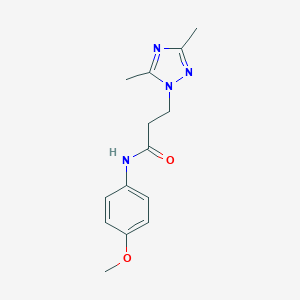
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide, also known as DMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTP is a triazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The exact mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in various cell lines. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, this compound has been found to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. Moreover, this compound has been found to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide. One of the potential applications of this compound is in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Moreover, this compound has been found to exhibit anticancer properties, and further research is needed to explore its potential as a cancer therapy. Additionally, this compound has been found to exhibit neuroprotective effects, and further research is needed to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzylamine with 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylic acid, followed by the coupling of the resulting intermediate with 4-methoxyphenylacetyl chloride. The final product is obtained through purification and isolation by column chromatography.
科学的研究の応用
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-15-11(2)18(17-10)9-8-14(19)16-12-4-6-13(20-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKHJAPHBXUKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

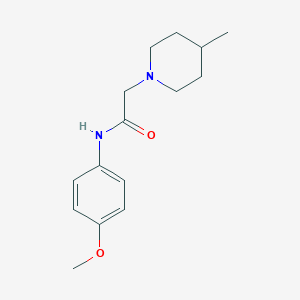
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500206.png)


